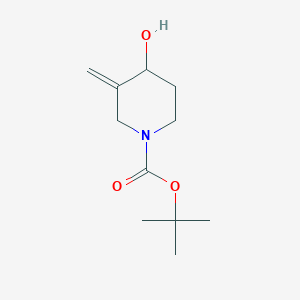

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl 4-hydroxy-3-methylidenepiperidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 |

InChI Key |

OCLNDODUSKEADM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=C)C1)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of piperidine derivatives, which are crucial in drug development. These derivatives have been investigated for their potential therapeutic effects against neurological disorders, showcasing the compound's relevance in medicinal chemistry .

Biological Research

In biological contexts, this compound serves as a model for studying enzyme interactions and metabolic pathways involving piperidine derivatives. It has been shown to modulate enzyme activity, influencing various cellular processes. This makes it an important tool for researchers investigating the biochemical mechanisms underlying diseases.

Industrial Applications

Industrially, tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate is employed in the production of specialty chemicals and as a building block for various chemical processes. Its stability and reactivity make it suitable for use in diverse synthetic pathways .

Case Study 1: Neurological Disorder Treatment

Research has demonstrated that derivatives synthesized from tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate exhibit significant activity against neurological disorders. In one study, compounds derived from this intermediate were tested for their ability to inhibit specific enzymes associated with neurodegenerative diseases, showing promising results that warrant further investigation .

Case Study 2: Enzyme Interaction Studies

A study focused on the interaction of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate with various enzymes revealed its potential as a modulator of enzymatic activity. The findings indicated that this compound could alter metabolic pathways, providing insights into its role in biological systems and its potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine analog with hydroxymethyl and 4-methoxyphenyl substituents.

- Properties: Molecular Formula: C₁₇H₂₅NO₄ (MW 307.4) . Safety: No known hazards under recommended handling conditions .

Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

- Structure: Boc-protected piperidine with amino and methyl groups at the 4- and 3-positions.

- Properties :

Key Comparative Analysis

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Impact

- Hydroxyl vs.

- Methylene (CH₂) vs. Methyl (CH₃): The methylene group at the 3-position (target) introduces unsaturation, likely increasing electrophilic reactivity compared to saturated analogs like tert-butyl 4-amino-3-methylpiperidine-1-carboxylate .

- Boc Protection Stability : All Boc-protected derivatives exhibit stability under mild conditions, as evidenced by the successful synthesis of 3b in aqueous dioxane .

Biological Activity

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate (M4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate features a piperidine ring with a tert-butyl group, a hydroxy group, and a methylene bridge. Its molecular formula is with a molecular weight of approximately 213.2735 g/mol. The presence of the hydroxy group enhances its reactivity and potential interactions with biological molecules.

Research indicates that M4 may interact with various enzymes and receptors, influencing several biochemical pathways. Notably, it has shown inhibition of β-secretase 1 (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical targets in Alzheimer's disease treatment . Additionally, M4 demonstrated an ability to inhibit amyloid-beta (Aβ) aggregation by 85% at a concentration of 100 μM, suggesting its potential as a therapeutic agent against neurodegenerative conditions .

Protective Effects in Neurodegeneration

In vitro studies have shown that M4 possesses protective effects against Aβ-induced toxicity in astrocytes. This protection is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are often elevated in neurodegenerative diseases . The compound's antioxidative properties further contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .

Study on Alzheimer's Disease Models

In a scopolamine-induced Aβ aggregation model, M4 treatment resulted in significant reductions in Aβ plaque formation compared to untreated controls. The presence of Aβ plaques was assessed using Congo red staining, which indicated that both M4 and galantamine treatments led to lower plaque levels than the scopolamine group . These results underscore M4's potential utility in treating Alzheimer's disease.

Comparative Analysis

To better understand the uniqueness of M4, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| Tert-butyl 4-methylenepiperidine-1-carboxylate | C₁₁H₁₉NO₂ | 0.85 | Lacks hydroxyl group |

| Tert-butyl 3-hydroxypiperidine-1-carboxylate | C₁₁H₁₉NO₃ | 0.89 | Different positioning of hydroxy group |

| (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate | C₁₁H₁₉NO₃ | 0.89 | Stereochemical variation |

| Tert-butyl 4-vinylpiperidine-1-carboxylate | C₁₂H₁₉NO₂ | 0.78 | Contains vinyl group instead of methylene |

| (3R,4R)-rel-tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | C₁₂H₂₁N₂O₂ | 0.84 | Contains amino group |

The structural characteristics of M4, particularly the hydroxy and methylene groups, contribute to its distinct biological activity compared to similar compounds .

Synthesis and Applications

The synthesis of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate typically involves multiple steps adaptable for laboratory or industrial applications. Its role as an intermediate in drug synthesis highlights its importance in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.